molecular formula C19H20N2O B6213260 methyl(nitroso)(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine CAS No. 55855-42-0

methyl(nitroso)(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine

Cat. No.: B6213260
CAS No.: 55855-42-0
M. Wt: 292.4 g/mol
InChI Key: HLXHGLYSNYJYEU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. As a nitrogen-containing organic compound, it could potentially participate in a variety of organic reactions .

Scientific Research Applications

Chemistry and Synthesis of Nitroso Compounds

Nitroso compounds play a significant role in organic chemistry, offering versatile reactivity for synthesizing complex molecules. The study by Challis and Lawson (1973) on the nitrosation of indoles demonstrates the reactivity of nitroso reagents with aromatic compounds, highlighting a pathway for synthesizing nitroso derivatives, including potentially the specific compound or its analogs (B. C. Challis & A. Lawson, 1973). Furthermore, Hadj-Abo et al. (1994) explored the ring enlargement reactions, which could be relevant for synthesizing cyclic structures similar to the compound of interest, demonstrating the synthetic versatility of nitroso compounds and their derivatives (F. Hadj-Abo, S. Bienz, & M. Hesse, 1994).

Applications in Pharmaceutical and Chemical Industries

The synthesis of mono-N-methyl aromatic amines from aromatic nitroso compounds by Roscales and Csákÿ (2019) showcases an application of nitroso chemistry in producing compounds of interest for pharmaceutical and agricultural industries. This research indicates the broader utility of nitroso compounds in synthesizing functionally diverse molecules under environmentally benign conditions (S. Roscales & A. Csákÿ, 2019).

Mechanistic Insights and Reactivity

The work by Castro, Aliaga, and Santos (2005) on the aminolysis of O-aryl S-methyl thiocarbonates provides insight into the reaction mechanisms involving nitroso compounds. This study offers a deeper understanding of the reactivity patterns of nitroso groups in various chemical contexts, potentially guiding the design of new synthetic routes involving the compound of interest (E. Castro, M. Aliaga, & José G. Santos, 2005).

Environmental and Safety Considerations

Research on the formation of mutagenic N-nitroso compounds highlights the importance of understanding the environmental and health implications of nitroso compound synthesis and application. The formation of N-nitroso derivatives under certain conditions emphasizes the need for careful handling and awareness of potential risks associated with these compounds (G. Egert & H. Greim, 1976).

Mechanism of Action

If this compound is indeed a tricyclic antidepressant, it would likely act as a norepinephrine reuptake inhibitor . This would increase the amount of norepinephrine available in the brain, which can help to alleviate symptoms of depression .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl(nitroso)(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine' involves the reaction of a tricyclic ketone with an amine and a nitrosating agent to form the desired product.", "Starting Materials": [ "Tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one", "Methylamine", "Nitrous acid" ], "Reaction": [ "Step 1: Dissolve tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one in a suitable solvent such as ethanol or methanol.", "Step 2: Add methylamine to the solution and stir at room temperature for several hours.", "Step 3: Add nitrous acid dropwise to the reaction mixture while maintaining the temperature below 5°C.", "Step 4: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS No.

55855-42-0

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]nitrous amide

InChI

InChI=1S/C19H20N2O/c1-21(20-22)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11H,6,12-14H2,1H3

InChI Key

HLXHGLYSNYJYEU-UHFFFAOYSA-N

Canonical SMILES

CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)N=O

Purity

95

Origin of Product

United States

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